

Butyrolactone I for studying kinase-dependent pathways

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Butyrolactone 3	
Cat. No.:	B1676240	Get Quote

Application Notes and Protocols for Butyrolactone I

For Researchers, Scientists, and Drug Development Professionals

Butyrolactone I is a potent, cell-permeable, ATP-competitive inhibitor of cyclin-dependent kinases (CDKs).[1][2] Originally isolated from the fungus Aspergillus terreus, it has become a valuable tool for studying cellular processes regulated by kinase activity, particularly cell cycle progression and apoptosis.[3][4][5] Its selectivity for CDKs such as CDK1, CDK2, and CDK5 makes it instrumental in dissecting kinase-dependent signaling pathways.[2][3]

Mechanism of Action

Butyrolactone I selectively inhibits the cyclin-dependent kinase (CDK) family by competing with ATP for the kinase binding site.[1][6] It is a potent inhibitor of CDK1/cyclin B, CDK2/cyclin A, CDK2/cyclin E, and CDK5/p25.[2][3] By inhibiting these key regulators of the cell cycle, Butyrolactone I can arrest cells at the G1/S and G2/M transitions.[2][7] Beyond its effects on the cell cycle, Butyrolactone I has been shown to modulate other critical signaling pathways, including the NF-kB and MAPK pathways involved in inflammation, and can induce apoptosis through the regulation of Bcl-2 family proteins.[8][9][10]

Data Presentation: Inhibitory Activity

The inhibitory concentration (IC50) of Butyrolactone I varies across different kinase complexes. The following table summarizes key quantitative data for its activity.



Target Kinase/Complex	IC50 (μM)	Cell Line / System	Reference
CDK1/cyclin B	0.65	In Vitro	[3]
CDK2/cyclin A	1.38	In Vitro	[3]
CDK2/cyclin E	0.66	In Vitro	[3]
CDK5/p25	0.17	In Vitro	[3]
CDK5/p35	0.22	In Vitro	[3]
cdc2 kinase (CDK1)	~47.1	PC-14 (Human Lung Cancer)	[1][11]
General Antitumor	~117.8	Non-Small Cell Lung Cancer	[4][11]

^{*}Calculated from reported IC50 in µg/mL using a molecular weight of 424.5 g/mol .[2]

Application I: Studying Cell Cycle Progression

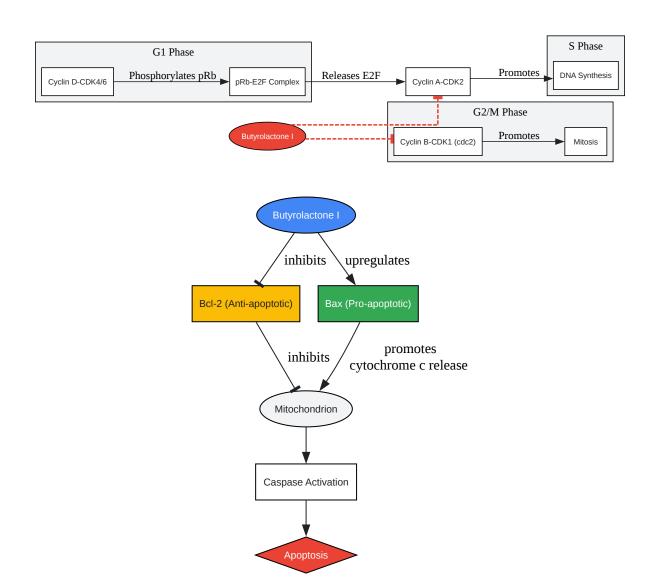
Butyrolactone I is widely used to study the role of CDKs in cell cycle control. Its inhibitory action on CDK1 and CDK2 leads to cell cycle arrest, making it an excellent tool for synchronizing cell populations or investigating the consequences of cell cycle checkpoint failure.

Key Effects:

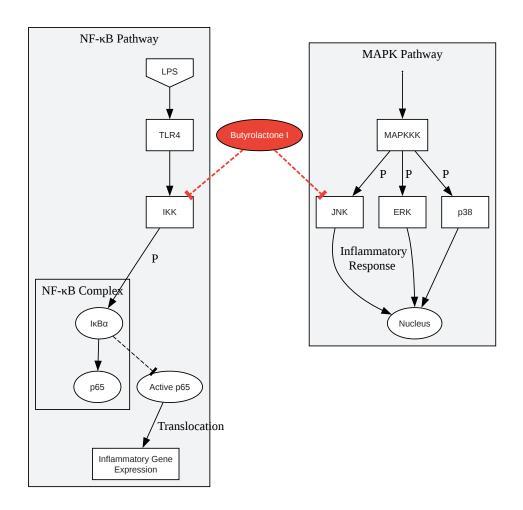
- Inhibits the phosphorylation of the Retinoblastoma protein (pRb), preventing G1 to S phase progression.
- Inhibits H1 histone phosphorylation, leading to arrest at the G2/M phase.[7]
- Causes an accumulation of cells in the G2/M phase in a concentration-dependent manner.
 [11][12]

Visualization: Butyrolactone I in Cell Cycle Regulation

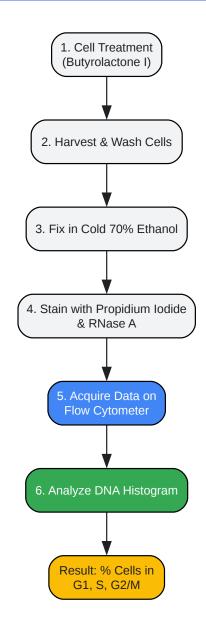












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- To cite this document: BenchChem. [Butyrolactone I for studying kinase-dependent pathways]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1676240#butyrolactone-i-for-studying-kinase-dependent-pathways]

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